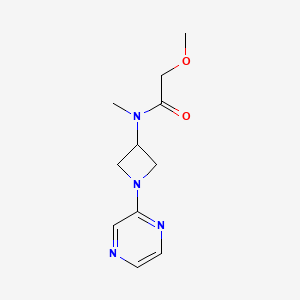

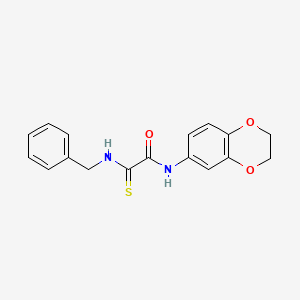

![molecular formula C8H11BrO B2913461 (1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane CAS No. 2253632-88-9](/img/structure/B2913461.png)

(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and yield .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .科学的研究の応用

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold, which EN300-6504362 embodies, serves as the central core for tropane alkaloids. These natural products exhibit diverse and interesting biological activities. Researchers have focused on stereoselective methods to construct this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some innovative methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .

Medicinal Chemistry

EN300-6504362’s unique bicyclic architecture makes it an attractive candidate for drug development. Researchers explore its potential as a scaffold for designing novel compounds with specific biological activities. By functionalizing different positions on the scaffold, they can create analogs targeting various receptors, enzymes, or pathways. Medicinal chemists investigate its interactions with biological targets to develop therapeutic agents .

Organic Synthesis

EN300-6504362’s bromomethyl group provides a versatile handle for further functionalization. Researchers use it as a building block in organic synthesis, enabling the creation of complex molecules. By modifying the substituents on the scaffold, they can access diverse chemical space for drug discovery, agrochemicals, or materials science .

Natural Product Derivatives

EN300-6504362’s structural resemblance to tropane alkaloids allows researchers to explore its derivatives. By introducing additional functional groups or modifying the stereochemistry, they can generate analogs with improved properties. These derivatives may exhibit enhanced bioactivity, reduced toxicity, or altered pharmacokinetics .

Chemical Biology

EN300-6504362 serves as a valuable tool in chemical biology studies. Researchers use it to probe biological processes, validate drug targets, or investigate protein-ligand interactions. Its unique scaffold allows for selective modifications, facilitating the design of probes and inhibitors .

Natural Product Isolation

EN300-6504362’s presence in natural sources (if any) could lead to its isolation and characterization. Researchers may explore its occurrence in plants, marine organisms, or other biological samples. Isolating EN300-6504362 from natural extracts would provide insights into its ecological role and potential bioactivity .

作用機序

Mode of Action

It is known that the compound interacts with its targets in a specific manner that leads to changes in the biological system .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of en300-6504362 is currently unavailable .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S,2R,4S,5S,6R)-6-(bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO/c9-3-4-1-7-5-2-6(5)8(4)10-7/h4-8H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRUWNIVZRQYBD-GWVFRZDISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C3CC3C1O2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H]3C[C@H]3[C@H]1O2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

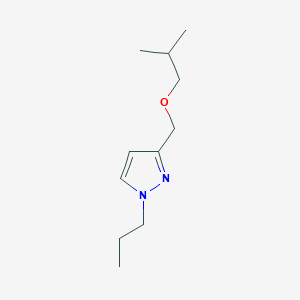

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2913381.png)

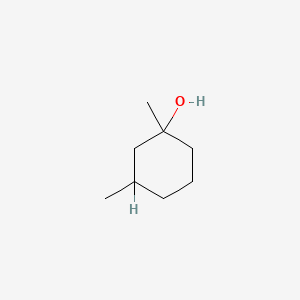

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2913383.png)

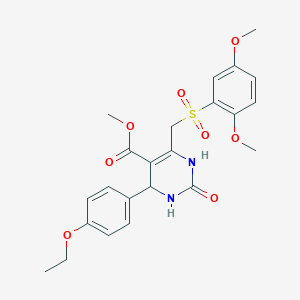

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2913397.png)

![8-(4-methoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2913398.png)

![3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2913400.png)